molecular formula C15H13N3OS2 B606472 Capzimin CAS No. 2084867-65-0

Capzimin

Número de catálogo B606472
Número CAS: 2084867-65-0
Peso molecular: 315.409
Clave InChI: MYNGHZGMRXNEEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 . It is a derivative of quinoline-8-thiol (8TQ) and shows >5-fold selectivity for Rpn11 over the related JAMM proteases . Capzimin stabilizes proteasome substrates, induces an unfolded protein response, and blocks the proliferation of cancer cells, including those resistant to bortezomib .

Aplicaciones Científicas De Investigación

  • Cancer Therapy : Capzimin has been recognized as a potent and specific inhibitor of proteasome isopeptidase Rpn11. It exhibits selectivity for Rpn11 over related JAMM proteases and other metalloenzymes. By stabilizing proteasome substrates, inducing an unfolded protein response, and blocking the proliferation of cancer cells (including those resistant to bortezomib), capzimin offers an alternative approach to developing proteasome inhibitors for cancer treatment (Li et al., 2017).

  • Osteosarcoma Research : In a study focusing on canine osteosarcoma, capzimin was explored for its potential in inducing apoptosis and reducing clonogenic survival, proliferation, and migration in metastatic canine osteosarcoma cell lines. This research also found that capzimin reduces the viability of metastatic human osteosarcoma cells, suggesting its potential application in human osteosarcoma therapy (Luu et al., 2022).

  • Breast Cancer Treatment : Research has shown that targeting PSMD14, a component of the 19S regulatory particles of the 26S proteasome, with capzimin triggers paraptosis in breast cancer cells. This involves inducing proteasome inhibition and Ca2+ imbalance, suggesting a new therapeutic strategy against cancer cells resistant to proteasome inhibitors or pro-apoptotic drugs (Lee et al., 2022).

  • Inhibitor Selectivity Studies : Computational studies on human JAMM deubiquitinylases Rpn11 and CSN5 have helped understand the selectivity of inhibitors like capzimin. This research contributes to the development of targeted cancer therapies (Kumar et al., 2018).

Propiedades

IUPAC Name

8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNGHZGMRXNEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.